molecular formula C34H64O4 B1164527 10-(9Z-hexadecenoyloxy)-octadecanoic acid

10-(9Z-hexadecenoyloxy)-octadecanoic acid

Cat. No.: B1164527
M. Wt: 536.9 g/mol
InChI Key: FUMHQIYYIKZIBE-SEYXRHQNSA-N
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Description

10-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid, commonly known as 10-POHSA, is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. These compounds are characterized by the esterification of a fatty acid with a hydroxy fatty acid. 10-POHSA is specifically formed by the esterification of palmitoleic acid with 10-hydroxy stearic acid . FAHFAs, including 10-POHSA, have garnered significant interest due to their potential antidiabetic and anti-inflammatory properties .

Scientific Research Applications

10-POHSA has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-POHSA involves the esterification of palmitoleic acid with 10-hydroxy stearic acid. This reaction typically requires the presence of a catalyst and an appropriate solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of 10-POHSA follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the final product meets the required standards. Ultrahigh-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is often employed for the comprehensive profiling and quantification of FAHFAs, including 10-POHSA .

Chemical Reactions Analysis

Types of Reactions

10-POHSA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of 10-POHSA can lead to the formation of hydroperoxides, while reduction may yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 10-POHSA involves its interaction with specific molecular targets and pathways. It is known to modulate glucose metabolism and exhibit anti-inflammatory effects by influencing the activity of enzymes and signaling molecules involved in these processes. The exact molecular targets and pathways are still under investigation, but it is believed that 10-POHSA exerts its effects through the modulation of lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

10-POHSA is part of the FAHFA family, which includes other compounds such as:

Compared to these similar compounds, 10-POHSA is unique due to its specific esterification position and the resulting biological activities. It has shown distinct antidiabetic and anti-inflammatory properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C34H64O4

Molecular Weight

536.9 g/mol

IUPAC Name

10-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12-

InChI Key

FUMHQIYYIKZIBE-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC

SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Synonyms

(Z)-10-(hexadec-9-enoyloxy)octadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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